2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and anticancer drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simple triazole compound without any substituents.
2-Phenyl-2H-1,2,3-triazol-4-amine: Similar structure but without the methoxy group.
2-(2-Hydroxyphenyl)-2H-1,2,3-triazol-4-amine: Contains a hydroxy group instead of a methoxy group.
The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility and altered reactivity, making it distinct from other similar compounds.
Biological Activity
The compound 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine is part of a class of triazole derivatives that have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Biological Activity Overview
Research has demonstrated that triazole derivatives exhibit a wide range of biological activities. Specifically, this compound has shown potential in various areas:
Antimicrobial Activity
Triazoles are known for their antibacterial properties. Studies have indicated that derivatives like this compound possess significant activity against both Gram-positive and Gram-negative bacteria. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Bacillus subtilis | 15 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines:
Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
MCF-7 | 1.1 | More effective |
HCT-116 | 2.6 | Comparable |
HepG2 | 1.4 | More effective |
The mechanism of action appears to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis in cancer cells .
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of various triazole derivatives, including this compound. In one study, molecular docking simulations were employed to understand the interaction between this compound and its biological targets. The findings revealed that the compound binds effectively to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies indicated that the binding affinity of this compound with target proteins is influenced by the methoxy substitution on the phenyl ring. This modification enhances its biological activity by increasing hydrophobic interactions and hydrogen bonding capabilities .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)13-11-6-9(10)12-13/h2-6H,1H3,(H2,10,12) |
InChI Key |
LUWDOGJXVIJLLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2N=CC(=N2)N |
Origin of Product |
United States |
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